2-Chloro-N-(1-naphthylmethyl)acetamide

Übersicht

Beschreibung

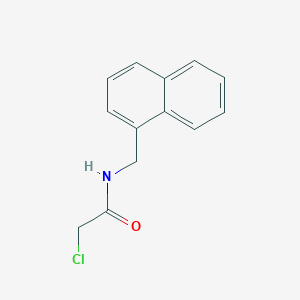

2-Chloro-N-(1-naphthylmethyl)acetamide: is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . This compound is characterized by the presence of a chloro group attached to an acetamide moiety, which is further connected to a naphthylmethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(1-naphthylmethyl)acetamide typically involves the reaction of 1-naphthylmethylamine with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve 1-naphthylmethylamine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-N-(1-naphthylmethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Oxidation and Reduction: The naphthylmethyl group can undergo oxidation to form naphthylmethyl ketone or reduction to form naphthylmethyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Corresponding substituted amides.

Hydrolysis: 1-naphthylmethylamine and acetic acid.

Oxidation: Naphthylmethyl ketone.

Reduction: Naphthylmethyl alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

Research indicates that 2-chloro-N-(1-naphthyl)acetamide exhibits analgesic and anti-inflammatory effects. It is being investigated for its ability to modulate pain pathways and reduce inflammation, making it a candidate for developing new pain relief medications. Its mechanism likely involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The specific mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria.

Biological Studies

Interactions with Biological Targets

The compound has been studied for its interactions with specific enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for diseases like cancer or metabolic disorders.

Proteomics Research

In proteomics, 2-chloro-N-(1-naphthyl)acetamide is used as a biochemical tool to study protein interactions and functions. Its unique structure allows it to selectively bind to target proteins, facilitating the identification and characterization of these biomolecules in complex biological systems.

Industrial Applications

Synthesis of Pharmaceuticals

As an intermediate in chemical synthesis, 2-chloro-N-(1-naphthyl)acetamide is utilized in the production of various pharmaceutical compounds. Its ability to undergo substitution reactions makes it valuable in creating diverse derivatives that may possess enhanced therapeutic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Analgesic Effects | Demonstrated significant reduction in pain response in animal models compared to control groups. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for antibiotic development. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of cyclooxygenase-2 (COX-2), suggesting utility in anti-inflammatory therapies. |

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(1-naphthylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attacks by various biological molecules. The naphthylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-N-(2,6-xylyl)acetamide

- 2-Chloro-N-(hydroxymethyl)acetamide

- 2-Chloro-N-(1-naphthyl)acetamide

Comparison:

- 2-Chloro-N-(1-naphthylmethyl)acetamide is unique due to the presence of the naphthylmethyl group, which provides distinct hydrophobic interactions and steric effects compared to other similar compounds.

- 2-Chloro-N-(2,6-xylyl)acetamide has a xylyl group, which may result in different reactivity and biological activity.

- 2-Chloro-N-(hydroxymethyl)acetamide contains a hydroxymethyl group, making it more hydrophilic and potentially altering its solubility and reactivity.

- 2-Chloro-N-(1-naphthyl)acetamide lacks the methyl group, which can influence its steric and electronic properties .

Biologische Aktivität

2-Chloro-N-(1-naphthylmethyl)acetamide, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article compiles findings from various studies to elucidate its mechanisms of action, biochemical properties, and therapeutic applications.

This compound is synthesized through the reaction of 1-naphthylmethylamine with chloroacetyl chloride in the presence of a base like triethylamine . The synthesis process involves several steps:

- Dissolve 1-naphthylmethylamine in dichloromethane.

- Add triethylamine to neutralize hydrochloric acid.

- Slowly introduce chloroacetyl chloride while maintaining a low temperature (0-5°C).

- Stir the mixture at room temperature for several hours.

- Wash the product with water and purify via recrystallization or column chromatography.

This compound's molecular formula is , with a molecular weight of 219.67 g/mol .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Electrophilic Nature : The chloro group acts as an electrophile, facilitating nucleophilic attacks by biological molecules.

- Hydrophobic Interactions : The naphthylmethyl group enhances binding affinity to targets through hydrophobic interactions.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, affecting cellular functions and signaling .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Klebsiella pneumoniae .

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined to be 512 µg/mL, which is notably effective compared to other similar compounds .

- Mechanism of Action : It inhibits penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis, leading to cell lysis and death .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Cell Viability : Studies indicate that at lower concentrations, the compound shows low toxicity, with over 80% cell viability observed in treated cells compared to controls .

- Genotoxic Effects : While there were some cellular alterations noted, these were significantly less than those observed with positive controls, suggesting a safe threshold for use .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other chloroacetamides:

| Compound | Structure | MIC (µg/mL) | Key Activity |

|---|---|---|---|

| This compound | Structure | 512 | Antibacterial |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | 1024 | Antibacterial |

| 2-Chloro-N-(hydroxymethyl)acetamide | - | Not reported | Less hydrophilic |

The presence of the naphthylmethyl group distinguishes it from other compounds, contributing to its specific biological activity profile .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Antimicrobial Studies : Research demonstrated that modifications in the structure can significantly alter antimicrobial potency. For example, structural changes led to variations in binding affinity and efficacy against bacterial strains .

- Molecular Docking Studies : Docking analyses revealed that the compound binds effectively to target enzymes like COX-1 and COX-2, indicating potential anti-inflammatory applications .

Eigenschaften

IUPAC Name |

2-chloro-N-(naphthalen-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-13(16)15-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNGSMWFHZTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.